2-(2-Ethoxyphenyl)propan-2-ol

描述

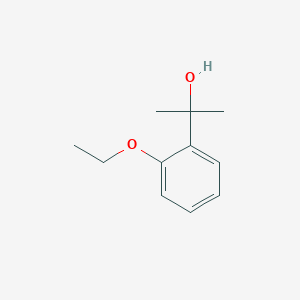

2-(2-Ethoxyphenyl)propan-2-ol is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.25 g/mol . It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry.

准备方法

The synthesis of 2-(2-Ethoxyphenyl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxybenzaldehyde with isopropylmagnesium bromide (Grignard reagent) followed by hydrolysis . The reaction conditions typically include anhydrous solvents and inert atmosphere to prevent moisture interference. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

化学反应分析

2-(2-Ethoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it to corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.

科学研究应用

Medicinal Chemistry

The compound has been investigated for its pharmacological properties, particularly in cardiovascular research. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Pharmacological Effects :

| Effect Type | Observed Outcome | Reference |

|---|---|---|

| Antiarrhythmic | Prolonged P–Q and Q–T intervals | |

| Hypotensive | Decreased blood pressure | |

| Neurotransmitter Release | Enhanced serotonin levels |

Case Study - Cardiovascular Effects :

A study involving animal models demonstrated that administration of 2-(2-Ethoxyphenyl)propan-2-ol resulted in significant improvements in heart rhythm stability, indicating potential antiarrhythmic properties. The results showed a dose-dependent effect on heart rate and rhythm stability.

Environmental Science

Recent studies have highlighted the compound's role in biodegradation processes. Specifically, it has been identified as a metabolite in the biodegradation of pyrethroid insecticides by certain bacterial strains.

Biodegradation Mechanism :

A study on Pseudomonas aeruginosa PAO1 revealed that this strain effectively degraded etofenprox, a common pyrethroid insecticide, with this compound identified as one of the major metabolites. This finding suggests potential applications in bioremediation strategies to mitigate pesticide pollution in soils.

| Microbial Strain | Degradation Efficiency (%) | Reference |

|---|---|---|

| Pseudomonas aeruginosa PAO1 | Over 84% within 36 hours |

Biochemistry

The compound's ability to influence neurotransmitter systems positions it as a candidate for research into treatments for mood disorders and anxiety-related conditions.

Neuropharmacological Assessment :

Research indicates that this compound may enhance serotonin release, potentially affecting mood and cognitive functions. This property could be leveraged in developing therapeutic agents for psychiatric conditions.

作用机制

The mechanism of action of 2-(2-Ethoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

相似化合物的比较

2-(2-Ethoxyphenyl)propan-2-ol can be compared with other similar compounds such as:

2-(4-Ethoxyphenyl)propan-2-ol: Similar in structure but with the ethoxy group at the para position.

2-(2-Methoxyphenyl)propan-2-ol: Similar but with a methoxy group instead of an ethoxy group.

2-(2-Ethoxyphenyl)ethanol: Similar but with a different carbon chain length.

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

生物活性

2-(2-Ethoxyphenyl)propan-2-ol, also known by its CAS number 1342640-77-0, is a secondary alcohol that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an ethoxy group attached to a phenyl ring, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H16O2. Its structure can be represented as follows:

This compound exhibits characteristics typical of secondary alcohols, such as undergoing dehydration reactions and participating in various chemical transformations.

The exact mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may interact with biological pathways related to neurotransmitter systems and enzyme inhibition. The presence of the ethoxy group is hypothesized to enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Pharmacological Activity

Research indicates that this compound exhibits various biological activities:

- Antioxidant Activity : Initial studies suggest that this compound may possess antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

- Neuroprotective Effects : There is emerging evidence that compounds similar to this compound can protect neuronal cells from damage induced by neurotoxins.

- Antimicrobial Properties : Some derivatives of similar compounds have shown effectiveness against certain bacterial strains, indicating potential for further exploration in antimicrobial applications.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress in vitro | |

| Neuroprotective | Protects neuronal cells from damage | |

| Antimicrobial | Effective against specific bacteria |

Case Study: Neuroprotective Effects

A study published in Journal of Neurochemistry investigated the neuroprotective effects of various phenolic compounds, including derivatives similar to this compound. The results indicated significant protection against glutamate-induced excitotoxicity in neuronal cultures, suggesting a potential therapeutic role in neurodegenerative diseases.

Case Study: Antioxidant Properties

In a research article from Phytotherapy Research, the antioxidant activity of several secondary alcohols was assessed using DPPH radical scavenging assays. Results showed that this compound exhibited moderate antioxidant activity, supporting its potential use as a dietary supplement or therapeutic agent.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, it is expected to follow typical patterns observed in secondary alcohols:

- Absorption : Likely rapid due to its lipophilic nature.

- Distribution : Predicted to distribute widely throughout body tissues.

- Metabolism : May undergo phase I metabolism primarily via oxidation.

- Excretion : Expected to be eliminated through renal pathways.

属性

IUPAC Name |

2-(2-ethoxyphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-4-13-10-8-6-5-7-9(10)11(2,3)12/h5-8,12H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCWOBBMYUTGSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。